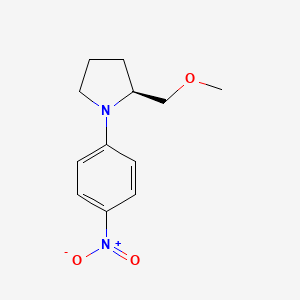
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a methoxymethyl group at the second position and a nitrophenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline, methanol, and 4-nitrobenzaldehyde.
Formation of Intermediate: The initial step involves the reaction of (S)-proline with methanol to form a methoxymethyl intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems, to enhance efficiency and yield. These systems allow for precise control over reaction parameters, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(methoxymethyl)-1-(4-chlorophenyl)pyrrolidine
- (2S)-2-(methoxymethyl)-1-(4-methylphenyl)pyrrolidine
- (2S)-2-(methoxymethyl)-1-(4-fluorophenyl)pyrrolidine
Uniqueness
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
873325-68-9 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2S)-2-(methoxymethyl)-1-(4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16N2O3/c1-17-9-12-3-2-8-13(12)10-4-6-11(7-5-10)14(15)16/h4-7,12H,2-3,8-9H2,1H3/t12-/m0/s1 |
InChI Key |
FAHCILRGFKDZNU-LBPRGKRZSA-N |
Isomeric SMILES |
COC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
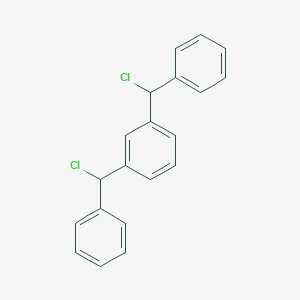
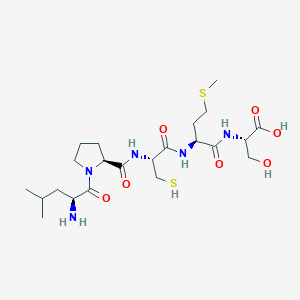
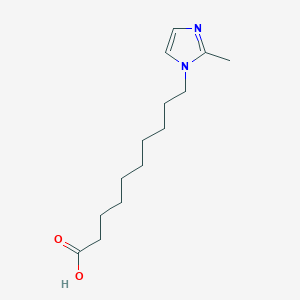
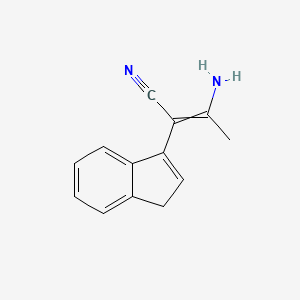
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
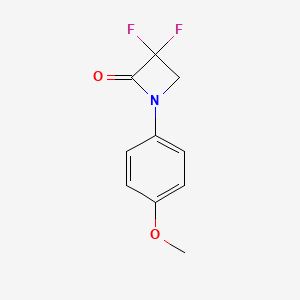
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
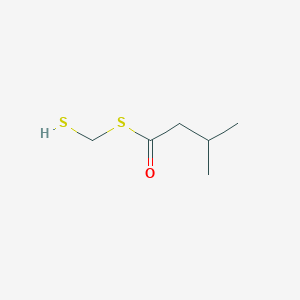

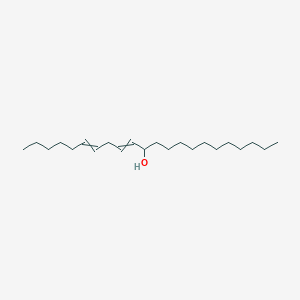

![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
